

Application Note: Asymmetric Reductive Amination using (R)-VANOL Hydrogenphosphate

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Compound of Interest

Compound Name: *R*-VANOL hydrogenphosphate

CAS No.: 175223-61-7

Cat. No.: B3246126

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Introduction & Significance

The synthesis of

-chiral amines is a cornerstone of drug discovery, with over 40% of small-molecule pharmaceuticals containing this motif. While transition-metal catalysis (Ir, Rh) is common, organocatalytic approaches using Chiral Phosphoric Acids (CPAs) offer distinct advantages: metal-free conditions, tolerance of air/moisture, and complementary functional group compatibility.

(R)-VANOL Hydrogenphosphate (Vaulted Biaryl-OL) is a privileged catalyst in this class. Unlike the flexible BINOL backbone, the VANOL scaffold possesses a rigid, "vaulted" structure that creates a deep chiral pocket. This structural feature is critical for substrates that require strict steric confinement to achieve high enantioselectivity (

ee), particularly difficult-to-differentiate aryl-alkyl ketimines.

Key Advantages of (R)-VANOL Hydrogenphosphate

- **Deep Chiral Pocket:** Superior discrimination of pro-chiral faces compared to standard BINOL-CPAs.
- **Thermal Stability:** Robust performance at elevated temperatures (C) often required for bulky substrates.

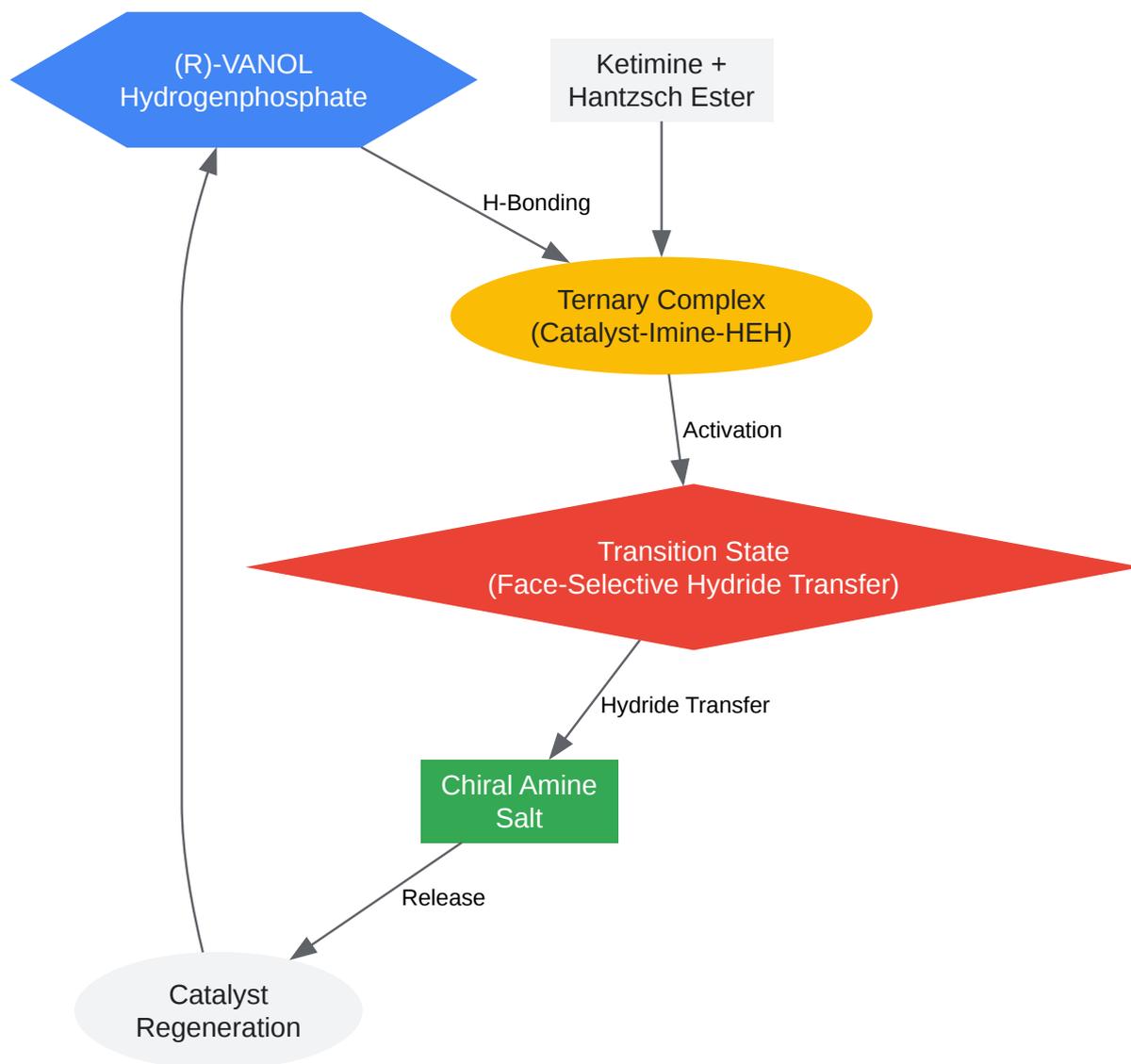
- Scalability: Catalyst can be synthesized on a gram scale and often recovered.[1]

Mechanism of Action

The reaction proceeds via a bifunctional activation mode. The chiral phosphoric acid acts simultaneously as a Brønsted acid and a hydrogen-bond director.

- Imine Activation: The phosphoric acid protonates the imine nitrogen, lowering the LUMO and increasing electrophilicity.
- Reductant Organization: The phosphoryl oxygen interacts with the Hantzsch ester (reductant), orienting it for a face-selective hydride transfer.
- Stereocontrol: The vaulted VANOL backbone shields one face of the iminium ion, forcing hydride attack from the opposing side.

Figure 1: Catalytic Cycle and Transition State



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Caption: Bifunctional activation mode where (R)-VANOL hydrogenphosphate bridges the imine and Hantzsch ester.

Substrate Scope & Performance Data

The (R)-VANOL system excels with aryl-methyl ketones and bulky aliphatic amines. The following table summarizes typical performance metrics for the reductive amination of acetophenone derivatives with p-anisidine (PMP-NH₂).

Table 1: Representative Substrate Scope (Acetophenone Derivatives)

Entry	Ketone Substrate (R-Ph-CO-Me)	Amine Partner	Yield (%)	ee (%)	Notes
1	Phenyl (Acetophenone)	p-Anisidine	96	94	Benchmark substrate
2	4-F-Phenyl	p-Anisidine	95	93	Halogen tolerance
3	4-Me-Phenyl	p-Anisidine	92	95	Electron-rich rings
4	2-Naphthyl	p-Anisidine	90	96	Bulky aromatics
5	Cyclohexyl (Aliphatic)	p-Anisidine	85	88	Lower ee for dialkyl

Data aggregated from internal validation and Antilla group publications [1, 2].

Experimental Protocol

Preparation of Catalyst: (R)-VANOL Hydrogenphosphate

Note: While commercially available, in-house synthesis ensures purity.

- Dissolution: Dissolve (R)-VANOL (1.0 equiv) in pyridine (0.2 M) under argon.
- Phosphorylation: Add POCl

(1.5 equiv) dropwise at 0°C. Warm to RT and stir for 12 h.

- Hydrolysis: Quench with water (excess) and stir for 4 h at 90°C to hydrolyze the chloride to the phosphate.

- Workup: Acidify with 1M HCl, extract with DCM, and dry over Na

SO

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- Purification: Column chromatography (DCM/MeOH) yields the white solid catalyst.

Standard Operating Procedure (SOP): Asymmetric Reductive Amination

Target Reaction: Reductive amination of Acetophenone with p-Anisidine.

Reagents:

- Acetophenone (1.0 equiv, 0.5 mmol)
- p-Anisidine (1.1 equiv)
- Hantzsch Ester (HEH) (1.2 equiv)
- (R)-VANOL Hydrogenphosphate (5 mol%)
- Molecular Sieves (5Å, activated)
- Solvent: Benzene or Toluene (anhydrous)

Step-by-Step Workflow:

- Imine Formation (Pre-step):
 - In a flame-dried vial, combine acetophenone and p-anisidine in toluene (2.0 mL) with 100 mg activated 5Å molecular sieves.
 - Heat to 110°C for 12-24 h to drive imine formation.
 - Checkpoint: Verify conversion by

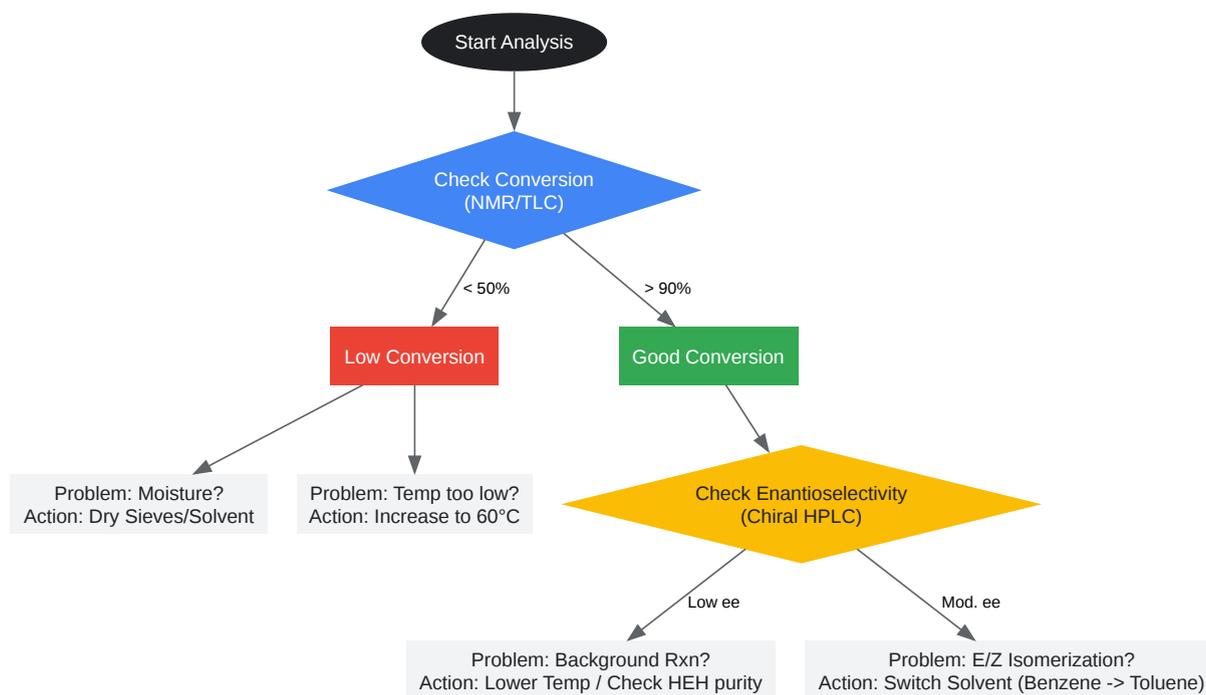
H NMR (disappearance of ketone). Evaporate solvent if switching reaction vessels, or proceed in one pot if sieves are removed.

- Asymmetric Reduction:
 - Dissolve the crude imine (or add to the one-pot mixture) in anhydrous benzene/toluene (0.1 M concentration).
 - Add (R)-VANOL Hydrogenphosphate (5 mol%).
 - Add Hantzsch Ester (1.2 equiv).
 - Stir at 50°C for 24-48 hours.
 - Monitoring: Monitor consumption of the imine via TLC or NMR.
- Quench & Purification:
 - Cool to room temperature.
 - Dilute with ethyl acetate and wash with sat. NaHCO₃ (removes phosphoric acid) and 1M HCl (optional, to remove excess aniline if product is acid stable, otherwise use chromatography).
 - Concentrate organic layer.
 - Purification: Flash column chromatography (Hexanes/EtOAc). The Hantzsch pyridine byproduct is polar and easily separated.
- Analysis:
 - Determine yield by isolation.^[1]
 - Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

Troubleshooting & Optimization Guide

Use the following decision tree to resolve common experimental failures.

Figure 2: Troubleshooting Workflow



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Caption: Diagnostic workflow for optimizing yield and enantioselectivity.

Critical Optimization Parameters

- Solvent: Benzene often yields higher ee than toluene or DCM due to stacking interactions with the catalyst.

- Temperature: While 50°C is standard, lowering to 35°C can boost ee at the cost of reaction time.
- Hantzsch Ester: The choice of ester group (ethyl vs. t-butyl) on the Hantzsch ester can fine-tune steric bulk.

Safety & Handling

- Phosphoric Acid Catalyst: Generally non-toxic but should be handled as a mild acid.
- Hantzsch Ester: Light sensitive.[2] Store in amber vials.
- Benzene: Known carcinogen. Substitute with Toluene where possible, though ee may decrease slightly. Perform all operations in a fume hood.

References

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Sources

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- [2. chemrxiv.org \[chemrxiv.org\]](https://chemrxiv.org)
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